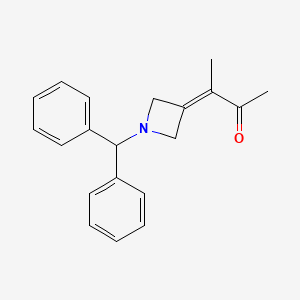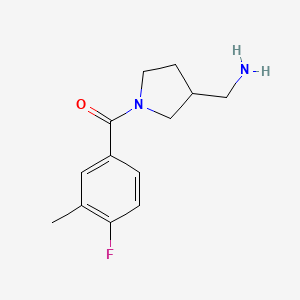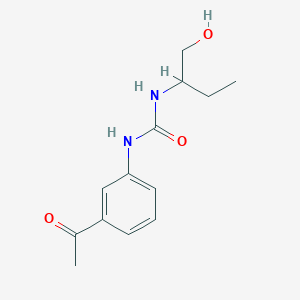![molecular formula C7H13N B14907780 Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
Bicyclo[2.2.0]hexan-1-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.0]hexan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structural framework. This compound features a bicyclo[2.2.0]hexane core with a methanamine group attached to it. The rigidity and strain within the bicyclic structure make it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[22One common method is the [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under photochemical conditions to form the bicyclic structure . Subsequent functionalization steps introduce the methanamine group.
Industrial Production Methods
Industrial production methods for bicyclo[2.2.0]hexan-1-ylmethanamine are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Photochemical cycloaddition reactions can be adapted for larger-scale production with appropriate reactors and light sources.
化学反応の分析
Types of Reactions
Bicyclo[2.2.0]hexan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Bicyclo[2.2.0]hexan-1-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential as a drug candidate for various therapeutic areas is ongoing.
Industry: Its use in the development of new materials and polymers is being explored.
作用機序
The mechanism by which bicyclo[2.2.0]hexan-1-ylmethanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, potentially leading to unique biological activities. The pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering enzyme activity .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: Features a different arrangement of carbon atoms in the bicyclic core.
Uniqueness
Bicyclo[2.2.0]hexan-1-ylmethanamine is unique due to its specific bicyclic framework and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
1-bicyclo[2.2.0]hexanylmethanamine |
InChI |
InChI=1S/C7H13N/c8-5-7-3-1-6(7)2-4-7/h6H,1-5,8H2 |
InChIキー |
WRKDOUVGGSOUER-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


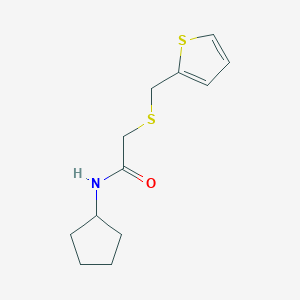
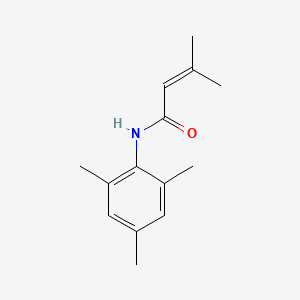

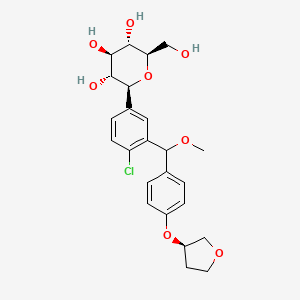
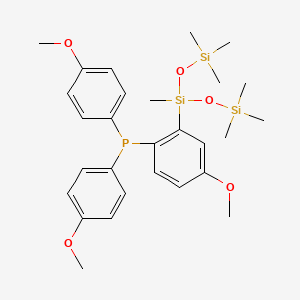
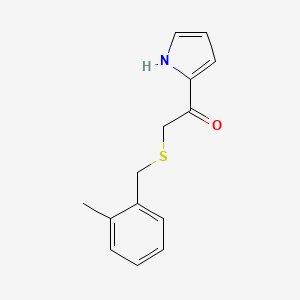

![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
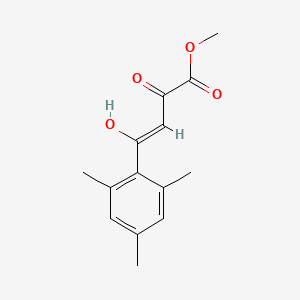

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
